![molecular formula C13H19ClN2O B13904093 (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 3,3-dimethylbutanoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenyl group can yield a phenyl derivative.
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenethylamines: These compounds share a similar phenethylamine backbone and are known for their biological activity.
N-[(2-chlorophenyl)methyl] derivatives: Compounds with similar chlorophenyl groups exhibit comparable chemical reactivity and biological properties.
Uniqueness
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H19ClN2O |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-13(2,3)11(15)12(17)16-8-9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Clave InChI |
SQMYONOUUIQWGF-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1Cl)N |
SMILES canónico |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

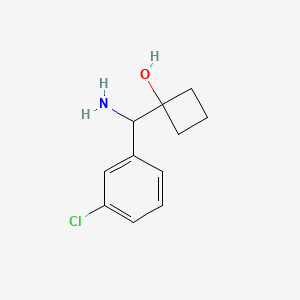
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)

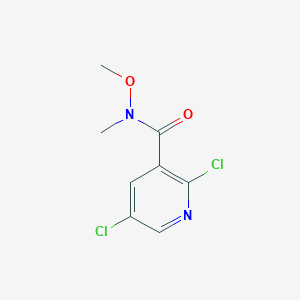
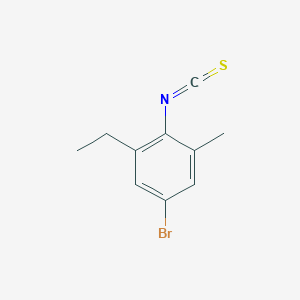
![tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate](/img/structure/B13904046.png)
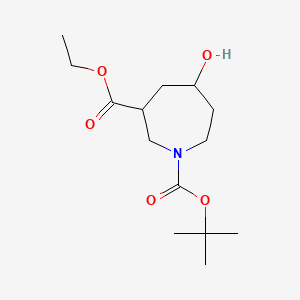
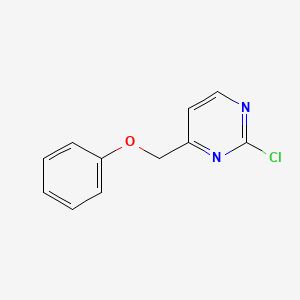
![Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate](/img/structure/B13904062.png)
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
